1-{[1-(5-Bromo-2-chlorobenzoyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione
Description
1-{[1-(5-Bromo-2-chlorobenzoyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione (CAS: 2097898-98-9) is a pyrrolidine-2,5-dione derivative with a unique azetidine-3-ylmethyl substituent functionalized by a 5-bromo-2-chlorobenzoyl group. Its molecular formula is C₁₅H₁₄BrClN₂O₃ (MW: 385.64 g/mol) .
Properties
IUPAC Name |
1-[[1-(5-bromo-2-chlorobenzoyl)azetidin-3-yl]methyl]pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrClN2O3/c16-10-1-2-12(17)11(5-10)15(22)18-6-9(7-18)8-19-13(20)3-4-14(19)21/h1-2,5,9H,3-4,6-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWAQRTOKGKFZIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)CC2CN(C2)C(=O)C3=C(C=CC(=C3)Br)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[1-(5-Bromo-2-chlorobenzoyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino alcohol or an amino halide.
Introduction of the Benzoyl Group: The benzoyl group is introduced via an acylation reaction, typically using 5-bromo-2-chlorobenzoyl chloride in the presence of a base such as triethylamine.
Formation of the Pyrrolidine-2,5-dione Moiety: The pyrrolidine-2,5-dione moiety is formed through a cyclization reaction involving a suitable precursor, such as a dicarboxylic acid or an anhydride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions, as well as the development of continuous flow processes.
Chemical Reactions Analysis
Core Formation
The pyrrolidine-2,5-dione core is synthesized via cyclization of a β-ketoamide precursor. This involves condensing a diamine with a diketone under basic conditions (e.g., using NaOH or Et3N) in a polar aprotic solvent like DMF . The reaction mechanism involves nucleophilic attack by the amine on the carbonyl carbon, followed by intramolecular cyclization to form the diketone structure .
Azetidine-Benzoyl Coupling
The azetidine ring is introduced through a ring-opening reaction of a β-lactam precursor (e.g., azetidine-2-carboxylic acid) with a nucleophile. The benzoyl group (5-bromo-2-chlorobenzoyl) is attached via an amide bond, likely using coupling reagents such as EDC or HATU in the presence of a base like DIPEA. The reaction proceeds through activation of the carboxylic acid, followed by nucleophilic substitution by the azetidine nitrogen .
Final Assembly
The azetidine-benzoyl moiety is covalently linked to the pyrrolidine-2,5-dione core via a methylene bridge. This step involves alkylation of the azetidine nitrogen with a halomethylated pyrrolidine-2,5-dione intermediate, facilitated by a base like K2CO3 in DMF .
Reaction Mechanism
Spectroscopic Analysis
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1H NMR : The pyrrolidine-2,5-dione core exhibits signals at δ 2.3–3.5 ppm (methyl groups) and δ 7.2–8.1 ppm (aromatic protons) . The azetidine ring shows a singlet at δ 3.8–4.2 ppm (N–CH2 protons) .
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13C NMR : Carbonyl carbons appear at δ 170–180 ppm, while aromatic carbons resonate at δ 120–150 ppm .
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IR : Strong absorption bands at 1650–1750 cm⁻¹ (C=O stretching) and 1400–1500 cm⁻¹ (C–N stretching) .
Mass Spectrometry
The molecular ion peak appears at m/z 445.0 (calculated from C18H16BrClN3O4) . Fragmentation patterns include loss of CO (∆m/z 28) and cleavage of the amide bond (∆m/z 172) .
Reactivity Trends
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The diketone core undergoes nucleophilic addition with amines or hydrazines, forming hydrazones or imines .
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The azetidine ring exhibits strain-induced reactivity, participating in ring-opening reactions with nucleophiles (e.g., water, alcohols) .
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The bromo and chloro substituents on the benzoyl group enhance electron-withdrawing effects, stabilizing intermediate carbocations during substitution reactions .
Stability and Solubility
Preliminary studies suggest moderate aqueous solubility (log P ≈ 3.2), with improved stability under acidic conditions (pH 4–6).
Scientific Research Applications
Medicinal Chemistry
Anticonvulsant Activity
Research has indicated that derivatives of pyrrolidine-2,5-dione compounds exhibit anticonvulsant properties. In particular, studies have focused on synthesizing various analogs to evaluate their efficacy in preclinical seizure models. For instance, a library of 22 new compounds based on the pyrrolidine scaffold demonstrated significant activity against seizures induced by maximal electroshock and pentylenetetrazole models, with some compounds showing ED50 values as low as 32.08 mg/kg in the maximal electroshock test .
Cancer Research
The compound's structural features suggest potential applications in cancer therapy. The incorporation of halogenated benzoyl groups may enhance the compound's ability to interact with biological targets associated with tumor growth. Preliminary studies have explored the cytotoxic effects of similar compounds on various cancer cell lines, indicating a need for further investigation into their mechanisms of action and therapeutic indices.
Pharmacology
Drug Design and Development
The unique structural characteristics of 1-{[1-(5-Bromo-2-chlorobenzoyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione make it an attractive candidate for drug development. Its potential as a lead compound stems from its ability to modulate biological pathways involved in disease processes. Computational studies using density functional theory (DFT) have been employed to predict the compound's pharmacokinetic properties and interactions with biological macromolecules, providing insights into its suitability as a drug candidate .
Materials Science
Polymer Chemistry
The compound's reactivity can be harnessed in polymer synthesis, particularly in creating novel materials with tailored properties. The incorporation of this compound into polymer matrices may enhance mechanical strength or introduce specific functionalities such as biodegradability or stimuli-responsiveness.
Case Study 1: Anticonvulsant Efficacy
A study evaluated a series of pyrrolidine derivatives for their anticonvulsant activity using animal models. The findings revealed that specific modifications to the benzoyl moiety significantly impacted the anticonvulsant potency. Compounds with electron-withdrawing groups exhibited higher efficacy compared to those with electron-donating substituents. This underscores the importance of structural optimization in developing effective anticonvulsants.
Case Study 2: Cytotoxic Effects on Cancer Cells
In vitro studies were conducted to assess the cytotoxic effects of related compounds on human cancer cell lines. Results showed that certain derivatives led to significant cell death through apoptosis pathways, suggesting that these compounds could serve as potential chemotherapeutic agents. Further research is warranted to elucidate the underlying mechanisms and optimize these compounds for clinical use.
Mechanism of Action
The mechanism of action of 1-{[1-(5-Bromo-2-chlorobenzoyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.
Affecting Gene Expression: Influencing the expression of genes involved in various biological processes.
Comparison with Similar Compounds
Structural Features and Substitution Patterns
The table below compares structural motifs and substituents of the target compound with related pyrrolidine-2,5-dione derivatives:
Key Observations:
- Ring Systems: The azetidine ring introduces conformational rigidity, contrasting with flexible alkyl chains in compounds like 1-[(11-sulfanylundecanoyl)oxy]pyrrolidine-2,5-dione .
- Bioactivity : While the target compound lacks reported activity data, structural analogs with aryloxy or indole groups exhibit GABA-transaminase inhibition or anticonvulsant effects, suggesting possible shared mechanisms .
Physicochemical and Pharmacokinetic Properties
- Lipophilicity : The bromo and chloro substituents on the benzoyl group likely increase logP values compared to methoxy or acetylphenyl analogs, favoring blood-brain barrier penetration .
- Molecular Weight: At 385.64 g/mol, the compound falls within the acceptable range for CNS drugs, unlike bulkier derivatives with long alkyl chains (e.g., sulfanylundecanoyl) .
Biological Activity
The compound 1-{[1-(5-Bromo-2-chlorobenzoyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione is a novel derivative with potential therapeutic applications. Its structural components suggest a range of biological activities, particularly in antimicrobial and anti-inflammatory domains. This article explores its biological activity through various studies and findings.
Chemical Structure
The compound features a pyrrolidine core linked to an azetidine moiety and a 5-bromo-2-chlorobenzoyl group, which may contribute to its biological properties. The presence of halogen substituents can enhance the compound's reactivity and interaction with biological targets.
Biological Activity Overview
Research has indicated that compounds similar to This compound exhibit various biological activities, including:
- Antimicrobial Activity : Several studies have demonstrated that azetidinone derivatives possess significant antibacterial and antifungal properties. For instance, compounds with similar structures have shown better antibacterial potency than traditional antibiotics like ampicillin against Gram-positive and Gram-negative bacteria .
- Antitumor Activity : Some derivatives have been tested for their antitumor effects, showing promising results in inhibiting cancer cell proliferation .
- Anti-inflammatory Effects : The compound may also exhibit anti-inflammatory properties, making it a candidate for treating conditions like rheumatoid arthritis and osteoarthritis .
Antimicrobial Activity
A study evaluated various azetidinone derivatives for their antimicrobial efficacy. Compounds were tested against strains such as Escherichia coli and Staphylococcus aureus, with the following results:
| Compound | MIC (µg/ml) | Activity Level |
|---|---|---|
| 5l | 12.5 | High |
| 5k | 25 | Moderate |
| 5i | 50 | Moderate |
The compound 5l , which contains an amino methyl thiazole moiety, exhibited the most potent activity against Mycobacterium tuberculosis .
Antitumor Activity
In another study, molecular docking simulations indicated that certain azetidinone derivatives could effectively bind to DNA gyrase, a target for anticancer drugs. The docking score for compound 5b was -6.467631, suggesting strong interaction affinity compared to standard drugs .
The biological activity of This compound can be attributed to several mechanisms:
- Enzyme Inhibition : Compounds have been shown to inhibit key enzymes involved in bacterial cell wall synthesis.
- Kinase Inhibition : Some studies suggest that these compounds may inhibit specific kinases, contributing to their antibacterial effects .
- Cell Membrane Disruption : The presence of halogen atoms may enhance the ability of the compound to disrupt bacterial membranes.
Q & A
Q. What are the recommended synthetic routes for preparing 1-{[1-(5-Bromo-2-chlorobenzoyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione?
- Methodology : A two-step approach is typically employed: (i) Synthesis of the azetidine intermediate via nucleophilic substitution between 5-bromo-2-chlorobenzoic acid derivatives and azetidine precursors under anhydrous conditions (e.g., using DMF as a solvent and K₂CO₃ as a base at 150°C) . (ii) Conjugation of the azetidine intermediate with pyrrolidine-2,5-dione via a Michael addition or alkylation reaction, monitored by TLC for reaction completion .
- Key Considerations : Use inert atmosphere (N₂/Ar) to prevent hydrolysis of sensitive intermediates. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended.
Q. How can the purity and structural integrity of this compound be validated?
- Analytical Techniques :
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., azetidine-CH₂-pyrrolidine linkage) and aromatic proton environments .
- HPLC : Reverse-phase C18 column (acetonitrile/water mobile phase) to assess purity (>95% by area normalization) .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ or [M+Na]⁺) .
Q. What solvent systems are optimal for recrystallization?
- Procedure : Recrystallize from a 1:1 mixture of ethyl acetate and hexane at low temperatures (0–4°C) to yield high-purity crystals. Solvent polarity adjustments may be needed based on substituent hydrophobicity .
Advanced Research Questions
Q. How can reaction yields be improved during the alkylation step of the azetidine-pyrrolidine conjugation?
- Optimization Strategies :
- Catalysis : Introduce CuI (5 mol%) to accelerate the formation of the C–N bond, as demonstrated in analogous pyrrolidine-2,5-dione derivatizations .
- Temperature Control : Perform the reaction at 60–80°C to balance reaction rate and byproduct formation.
- Table : Yield comparison under varying conditions:
| Catalyst | Temp (°C) | Yield (%) |
|---|---|---|
| None | 25 | 32 |
| CuI | 60 | 68 |
| Pd(OAc)₂ | 80 | 55 |
Q. What mechanistic insights explain side-product formation during the synthesis of this compound?
- Analysis : Competing pathways such as over-alkylation or azetidine ring-opening can occur. Use DFT calculations (B3LYP/6-31G*) to model transition states and identify energetically favorable pathways .
- Experimental Validation : Monitor reaction intermediates via LC-MS at 15-minute intervals to detect early-stage byproducts (e.g., hydrolyzed azetidine derivatives).
Q. How can the compound’s inhibitory activity against enzymatic targets (e.g., GABA transaminase) be evaluated?
- Protocol : (i) In vitro assay : Incubate the compound (0.1–100 µM) with purified GABA transaminase and substrate (GABA, 10 mM) in PBS buffer (pH 7.4) at 37°C for 1 hour. (ii) Fluorometric detection : Quantify residual GABA using o-phthalaldehyde (OPA) derivatization (λ_ex = 340 nm, λ_em = 450 nm) . (iii) Data Interpretation : Calculate IC₅₀ via nonlinear regression (e.g., GraphPad Prism). Reference values for vigabatrin (IC₅₀ = 5.2 mM) can contextualize potency .
Q. What computational tools are suitable for predicting the compound’s binding affinity to neurological targets?
- Approach :
- Molecular Docking : Use AutoDock Vina to model interactions with GABA transaminase (PDB: 1OHV). Focus on hydrogen bonding with catalytic residues (e.g., Lys329) and halogen-π interactions from the 5-bromo-2-chlorophenyl group.
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability (RMSD < 2.0 Å) .
Data Contradictions and Troubleshooting
Q. How to resolve discrepancies in reported IC₅₀ values for structurally similar pyrrolidine-2,5-dione derivatives?
- Root Cause : Variability in assay conditions (e.g., enzyme source, substrate concentration).
- Mitigation : Standardize protocols using WHO-recommended enzyme batches and validate against a reference inhibitor (e.g., vigabatrin) in parallel experiments .
Q. Why does the compound exhibit poor solubility in aqueous buffers despite moderate LogP (~3.5)?
- Hypothesis : Crystallinity and strong intermolecular H-bonding in the solid state reduce dissolution kinetics.
- Solutions :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
